4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Overview
Description
4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that belongs to the class of quinolinediones. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation followed by Michael addition. In the first step, a chalcone derivative is formed using Claisen-Schmidt condensation. This is followed by the Michael addition of the formed chalcone with a suitable nucleophile, such as 1,3-dimethylbarbituric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione to its corresponding hydroquinoline form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents depending on the reagents used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-(2,5-dimethoxyphenyl)-7-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione include other quinolinediones and related heterocyclic compounds. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. Examples include:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but a different core structure.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with similar heterocyclic structures. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-16-8-9-21(28-2)17(12-16)18-13-22(26)24-19-10-15(11-20(25)23(18)19)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJFKXVUDECGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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